Methyl 5-bromo-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a chemical compound that is part of the pyrrole family, characterized by a 5-bromo substituent and a carboxylate ester group. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The papers provided discuss various related pyrrole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves catalytic systems or cyclization reactions. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a FeCl2/Et3N binary catalytic system, which led to the formation of pyrrolylpyridinium salts followed by hydrazinolysis . Another example is the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods highlight the versatility of synthetic approaches to access various pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with substituents influencing the overall shape and properties of the molecule. For example, the crystal structure of methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate was determined by X-ray diffraction, revealing the presence of carbonyl, carboxamide, ester groups, and bromine atoms, with hydrogen bonding contributing to the formation of a one-dimensional chain structure .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, including spiroheterocyclization, as seen in the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones . Additionally, alkenylation reactions via C–H activation and C–Br activation have been observed in the Heck reaction of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of these compounds was also evaluated, showing potential as antimycobacterial agents .
Scientific Research Applications
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Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Cancer Research
- An efficient and direct approach to pyrroles was successfully developed by employing 3-formylchromones as decarboxylative coupling partners, and facilitated by microwave irradiation .
- The protocol utilizes easily accessible feedstocks, a catalytic amount of DBU without any metals, resulting in high efficiency and regioselectivity .
- All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .
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Pharmaceuticals
- Pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
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Fungicides and Antibiotics
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Synthesis of Bioactive Heterocycles
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Anti-Cancer Activity
- An efficient and direct approach to pyrroles was successfully developed by employing 3-formylchromones as decarboxylative coupling partners, and facilitated by microwave irradiation .
- The protocol utilizes easily accessible feedstocks, a catalytic amount of DBU without any metals, resulting in high efficiency and regioselectivity .
- Notably, all synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .
properties
IUPAC Name |
methyl 5-bromo-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMRYPQVXPYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632087 | |
Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
CAS RN |
16420-39-6 | |
Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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